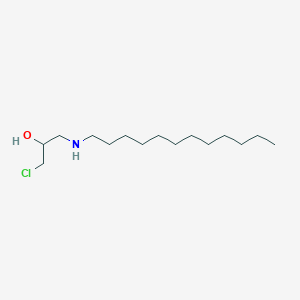

1-Chloro-3-(dodecylamino)propan-2-OL

Description

Properties

CAS No. |

1191-55-5 |

|---|---|

Molecular Formula |

C15H32ClNO |

Molecular Weight |

277.87 g/mol |

IUPAC Name |

1-chloro-3-(dodecylamino)propan-2-ol |

InChI |

InChI=1S/C15H32ClNO/c1-2-3-4-5-6-7-8-9-10-11-12-17-14-15(18)13-16/h15,17-18H,2-14H2,1H3 |

InChI Key |

QIQJKQRBYLSPDM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCNCC(CCl)O |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Ring-Opening of Epichlorohydrin

The primary synthetic route involves the reaction of dodecylamine (C₁₂H₂₅NH₂) with epichlorohydrin (C₃H₅ClO). This nucleophilic ring-opening reaction proceeds via attack of the primary amine on the electrophilic epoxide carbon, yielding the target compound.

Reaction Conditions

- Solvent : Chloroform or dichloromethane, selected for their ability to dissolve both polar and nonpolar reactants.

- Temperature : Controlled between -10°C and 0°C to minimize side reactions such as polymerization.

- Atmosphere : Nitrogen gas to prevent oxidation of intermediates.

Mechanistic Insights

The reaction mechanism involves:

- Epoxide activation : Coordination of the epichlorohydrin oxygen to Lewis acids (e.g., tetraisopropyltitanium oxide) enhances electrophilicity.

- Nucleophilic attack : The dodecylamine’s lone pair attacks the less substituted epoxide carbon, forming a secondary alcohol intermediate.

- Chloride retention : The chloro group remains intact, critical for downstream functionalization.

Yield and Purity

- Yield : 85–90% under optimized conditions.

- Purity : ≥98% after purification via vacuum distillation.

Industrial-Scale Production

Continuous-Flow Reactor Systems

Industrial synthesis prioritizes throughput and cost efficiency. Key adaptations include:

- Reactor Design : Tubular reactors with inline cooling to maintain low temperatures during exothermic reactions.

- Catalyst Recycling : Titanium-based catalysts are recovered via filtration and reused, reducing waste.

Process Parameters

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reaction Time | 12–24 hours | 4–6 hours |

| Temperature | -10°C to 0°C | 0°C to 5°C |

| Throughput | 10–100 g/day | 100–500 kg/day |

| Energy Consumption | Moderate | Optimized |

Optimization Strategies

Solvent Selection

Polar aprotic solvents (e.g., tetrahydrofuran) increase reaction rates but require stringent moisture control. Nonpolar solvents (e.g., chloroform) offer better stability for moisture-sensitive intermediates.

Catalytic Enhancements

- Lewis Acids : Titanium(IV) isopropoxide improves regioselectivity, favoring attack at the terminal epoxide carbon.

- Phase-Transfer Catalysts : Tetrabutylammonium hydrogen sulfate enhances interfacial reactivity in biphasic systems.

Table 1: Impact of Catalysts on Yield

| Catalyst | Yield (%) | Purity (%) |

|---|---|---|

| None | 65 | 85 |

| Titanium(IV) isopropoxide | 92 | 98 |

| Tetrabutylammonium hydrogen sulfate | 88 | 96 |

Purification Techniques

Vacuum Distillation

Recrystallization

- Solvent System : Ethyl acetate/hexane (3:7 v/v).

- Purity Enhancement : Eliminates oligomeric byproducts, achieving ≥99% purity.

Comparative Analysis of Methods

Batch vs. Continuous Processing

- Batch Reactors : Ideal for small-scale, high-variability production but suffer from scalability limits.

- Continuous Reactors : Reduce thermal gradients and improve consistency, critical for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-3-(dodecylamino)propan-2-OL undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by other nucleophiles, leading to the formation of different derivatives.

Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction Reactions: The compound can undergo reduction reactions to form amines or alcohols.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.

Oxidation Reactions: Reagents such as potassium permanganate, chromium trioxide, and other oxidizing agents are used.

Reduction Reactions: Reducing agents like lithium aluminum hydride and sodium borohydride are commonly employed.

Major Products Formed:

Substitution Reactions: Various substituted derivatives depending on the nucleophile used.

Oxidation Reactions: Ketones or aldehydes.

Reduction Reactions: Amines or alcohols.

Scientific Research Applications

1-Chloro-3-(dodecylamino)propan-2-OL has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of other complex organic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

Industry: Utilized in the production of surfactants, emulsifiers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-chloro-3-(dodecylamino)propan-2-OL involves its interaction with various molecular targets. The chloro group and the dodecylamino group play crucial roles in its reactivity and interaction with biological molecules. The compound can interact with enzymes, proteins, and other cellular components, leading to its observed biological effects.

Comparison with Similar Compounds

Structural Variations and Key Properties

The table below summarizes critical differences among analogs of 1-chloro-3-substituted-propan-2-ol derivatives:

*Estimated based on molecular formula.

Physical and Chemical Properties

- Lipophilicity: Dodecyl-substituted compounds (ether or amino) have higher molar masses (~220–280 g/mol) and lower water solubility compared to aryl or short-chain analogs.

- Reactivity : Thioether derivatives (e.g., octylsulfanyl) exhibit greater nucleophilicity than ethers, influencing stability and interaction with biological targets .

- Thermal Properties: Ether-linked compounds like 3-(Diethylamino)-2,2-dimethyl-propan-1-ol have a flash point of 73.9 °C and density of 0.875 g/cm³, reflecting volatility and handling requirements .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-chloro-3-(dodecylamino)propan-2-OL, and how can instability due to functional group proximity be mitigated?

- Methodological Answer : Synthesis typically involves nucleophilic substitution between dodecylamine and epichlorohydrin derivatives. However, the proximity of the amino and chloro groups can lead to intramolecular reactions, causing decomposition. To stabilize the product, low-temperature reaction conditions (0–5°C) and inert atmospheres (e.g., nitrogen) are recommended. Purification via column chromatography with silica gel and ethyl acetate/hexane gradients improves yield . Kinetic studies using HPLC can monitor intermediate stability .

Q. How can researchers characterize the purity and structural integrity of 1-chloro-3-(dodecylamino)propan-2-OL?

- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) to confirm the presence of the dodecyl chain and chloro-propanol backbone. Mass spectrometry (ESI-MS) verifies molecular weight. Purity is assessed via reverse-phase HPLC with a C18 column and UV detection at 254 nm. Differential scanning calorimetry (DSC) can detect polymorphic impurities .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : The compound’s flammability (Category 3, H226) requires storage in flame-proof cabinets. Use fume hoods to avoid inhalation of vapors. Personal protective equipment (PPE) includes nitrile gloves and safety goggles. Emergency procedures should align with CLP Regulation (EC) No. 1272/2008, including immediate neutralization of spills with activated carbon .

Advanced Research Questions

Q. How does stereochemical configuration affect the reactivity of 1-chloro-3-(dodecylamino)propan-2-OL in drug delivery applications?

- Methodological Answer : The compound’s chiral center influences its interaction with lipid bilayers. Enantiomeric resolution can be achieved using Candida antarctica lipase B (CALB) in kinetic resolutions (e.g., 99% ee reported for analogous chloro-propanols). Molecular dynamics simulations (e.g., GROMACS) model membrane permeability, while circular dichroism (CD) spectroscopy tracks stereospecific binding .

Q. What computational strategies predict the compound’s solubility and aggregation behavior in aqueous systems?

- Methodological Answer : Apply quantitative structure-property relationship (QSPR) models using descriptors like logP (calculated via ChemAxon) and Hansen solubility parameters. Molecular docking (AutoDock Vina) evaluates interactions with surfactants. Experimentally, dynamic light scattering (DLS) measures aggregation size, and critical micelle concentration (CMC) is determined via surface tension measurements .

Q. How can data contradictions in published synthesis yields be resolved?

- Methodological Answer : Contradictions often arise from solvent polarity or catalyst choice. Design a Design of Experiments (DoE) matrix varying solvents (e.g., THF vs. DMF), temperatures, and catalysts (e.g., triethylamine vs. DBU). Analyze results via ANOVA to identify statistically significant factors. Cross-validate with in situ FTIR to track reaction progress .

Q. What are the regulatory compliance challenges for using this compound in biomedical research?

- Methodological Answer : Under REACH (EC 1907/2006), ensure registration if annual usage exceeds 1 ton. Environmental risk assessments require biodegradability data (OECD 301F test) and ecotoxicity assays (Daphnia magna LC50). For in vivo studies, comply with ECHA’s Annex VIII safety data sheet requirements, including genotoxicity screening (Ames test) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.